3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3 and a 4-(4-fluorophenyl)piperazinyl moiety at position 4 of the quinoline scaffold. Its molecular formula is C₂₅H₂₂FN₃O₂S, with a molecular weight of 447.53 g/mol .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-19-10-12-20(13-11-19)28-14-16-29(17-15-28)25-22-8-4-5-9-23(22)27-18-24(25)32(30,31)21-6-2-1-3-7-21/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCNFVNYRUVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and appropriate leaving groups.
Fluorination: The fluorophenyl group can be introduced using fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.
Reduction: Reduction reactions could target the sulfonyl group or the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted quinolines, sulfonamides, and fluorinated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally analogous quinoline derivatives, focusing on substituent variations, molecular properties, and inferred biological activities.
Table 1: Key Structural and Molecular Comparisons
Key Observations
Substituent Position and Bioactivity: The 4-fluorophenyl group on the piperazine ring (as in C769-1130) is associated with sigma-2 receptor agonism, triggering apoptosis in cancer cells . In contrast, 2-fluorophenyl derivatives (e.g., ) may exhibit reduced receptor binding due to steric hindrance.
Functional Group Impact :
- Benzenesulfonyl vs. carbonyl groups (e.g., ) influence electronic properties. Sulfonyl groups enhance hydrogen-bonding capacity, which may improve target engagement .
- Chlorophenylsulfonyl () introduces a larger hydrophobic moiety, possibly enhancing membrane permeability but reducing metabolic stability.
Biological Activity: Sigma-2 agonists like CB-64D (structurally related to quinoline derivatives) induce caspase-independent apoptosis, a mechanism distinct from traditional chemotherapeutics . This suggests that C769-1130 and analogs could bypass drug resistance in cancers. Piperaquine (), while structurally distinct, highlights the therapeutic versatility of quinoline-piperazine hybrids, though its antimalarial mechanism differs from sigma-2-mediated apoptosis.
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